Methyl 3-amino-2-(trifluoromethyl)isonicotinate
Overview
Description
Methyl 3-amino-2-(trifluoromethyl)isonicotinate is a chemical compound with the molecular formula C8H7F3N2O2. It is a derivative of isonicotinic acid, featuring a trifluoromethyl group at the 2-position and an amino group at the 3-position on the pyridine ring.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Methyl 3-amino-2-(trifluoromethyl)isonicotinate typically involves the introduction of the trifluoromethyl group and the amino group onto the isonicotinic acid framework. One common method includes the use of trifluoromethylation reagents such as trifluoromethyl iodide or trifluoromethyl sulfonates in the presence of a base. The amino group can be introduced through nucleophilic substitution reactions using ammonia or amines under controlled conditions .
Industrial Production Methods
Industrial production of this compound may involve multi-step synthesis processes, starting from readily available precursors such as isonicotinic acid or its derivatives. The process often includes steps like halogenation, nucleophilic substitution, and esterification to achieve the desired product. Optimization of reaction conditions, such as temperature, solvent, and catalyst, is crucial for maximizing yield and purity .
Chemical Reactions Analysis
Types of Reactions
Methyl 3-amino-2-(trifluoromethyl)isonicotinate undergoes various chemical reactions, including:
Oxidation: The amino group can be oxidized to form nitro derivatives under strong oxidizing conditions.
Reduction: The compound can be reduced to form corresponding amines or alcohols.
Substitution: The trifluoromethyl group can participate in nucleophilic substitution reactions, leading to the formation of different derivatives
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as lithium aluminum hydride, and nucleophiles like ammonia or amines. Reaction conditions vary depending on the desired transformation, with temperature, solvent, and catalyst playing critical roles .
Major Products Formed
Major products formed from these reactions include nitro derivatives, amines, alcohols, and various substituted pyridine derivatives. These products can be further utilized in the synthesis of more complex molecules for pharmaceutical or industrial applications .
Scientific Research Applications
Methyl 3-amino-2-(trifluoromethyl)isonicotinate has diverse applications in scientific research:
Mechanism of Action
The mechanism of action of Methyl 3-amino-2-(trifluoromethyl)isonicotinate involves its interaction with specific molecular targets, such as enzymes or receptors. The trifluoromethyl group enhances the compound’s lipophilicity and metabolic stability, allowing it to effectively bind to its targets. The amino group can participate in hydrogen bonding and other interactions, contributing to the compound’s overall activity .
Comparison with Similar Compounds
Similar Compounds
Similar compounds include other trifluoromethyl-substituted pyridines and isonicotinic acid derivatives, such as:
- Methyl 2-amino-3-(trifluoromethyl)pyridine
- Methyl 4-amino-2-(trifluoromethyl)isonicotinate
- Methyl 2-amino-4-(trifluoromethyl)isonicotinate .
Uniqueness
Methyl 3-amino-2-(trifluoromethyl)isonicotinate is unique due to the specific positioning of the trifluoromethyl and amino groups on the pyridine ring. This arrangement imparts distinct chemical and biological properties, making it a valuable compound for various applications. Its enhanced stability and reactivity compared to other similar compounds further highlight its significance .
Biological Activity
Methyl 3-amino-2-(trifluoromethyl)isonicotinate (MTFI) is a heterocyclic compound that has garnered attention in medicinal chemistry due to its unique structural features, particularly the trifluoromethyl group and the amino functionality. This compound is being investigated for its potential biological activities, including antimicrobial and anticancer properties. This article presents a detailed overview of the biological activity of MTFI, supported by data tables, case studies, and research findings.
Chemical Structure and Properties
MTFI has the following chemical structure:
- Molecular Formula : CHFNO
- Molecular Weight : Approximately 220.15 g/mol
The trifluoromethyl group enhances the compound's lipophilicity and metabolic stability, which are crucial for its biological activity.
Antimicrobial Activity
MTFI has shown promising antimicrobial properties against various pathogens. The presence of the trifluoromethyl group is believed to enhance its activity by improving membrane penetration and interaction with microbial targets.
Pathogen | Activity | Reference |
---|---|---|
Staphylococcus aureus | Moderate inhibition | |
Escherichia coli | High inhibition | |
Candida albicans | Significant inhibition |
Anticancer Activity
Research indicates that MTFI exhibits cytotoxic effects against several cancer cell lines. The mechanism of action involves the modulation of specific molecular targets, such as enzymes and receptors involved in cell proliferation and survival.
Case Study: Cytotoxicity Against Cancer Cell Lines
A study evaluated the cytotoxic effects of MTFI on various cancer cell lines, revealing the following IC values:
Cell Line | IC (µM) | Reference |
---|---|---|
HeLa (Cervical Cancer) | 12.5 | |
A549 (Lung Cancer) | 15.0 | |
MCF-7 (Breast Cancer) | 10.0 |
The results indicate that MTFI is particularly effective against breast cancer cells, suggesting its potential as a therapeutic agent in oncology.
The mechanism through which MTFI exerts its biological effects involves several pathways:
- Interaction with Enzymes : The amino group can form hydrogen bonds with active sites of enzymes, inhibiting their function.
- Receptor Modulation : MTFI may bind to specific receptors, altering signaling pathways associated with cell growth and apoptosis.
- Increased Lipophilicity : The trifluoromethyl group enhances membrane permeability, facilitating cellular uptake and bioavailability.
Research Applications
MTFI serves as a valuable building block in organic synthesis and medicinal chemistry. Its derivatives are being explored for:
- Development of new antimicrobial agents.
- Creation of anticancer drugs targeting specific pathways.
- Synthesis of fluorinated compounds with enhanced biological properties.
Table: Research Applications of MTFI Derivatives
Application | Description |
---|---|
Antimicrobial Agents | Development of compounds with enhanced efficacy |
Anticancer Drugs | Targeting specific cancer-related pathways |
Fluorinated Compounds | Synthesis for improved pharmacokinetic properties |
Properties
IUPAC Name |
methyl 3-amino-2-(trifluoromethyl)pyridine-4-carboxylate | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H7F3N2O2/c1-15-7(14)4-2-3-13-6(5(4)12)8(9,10)11/h2-3H,12H2,1H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
NGIWWNMZYOQEMD-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC(=O)C1=C(C(=NC=C1)C(F)(F)F)N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H7F3N2O2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID501201915 | |
Record name | Methyl 3-amino-2-(trifluoromethyl)-4-pyridinecarboxylate | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID501201915 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
220.15 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
1227574-93-7 | |
Record name | Methyl 3-amino-2-(trifluoromethyl)-4-pyridinecarboxylate | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=1227574-93-7 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | Methyl 3-amino-2-(trifluoromethyl)-4-pyridinecarboxylate | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID501201915 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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